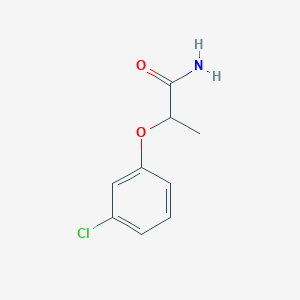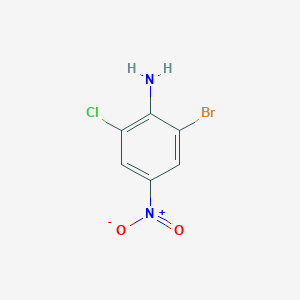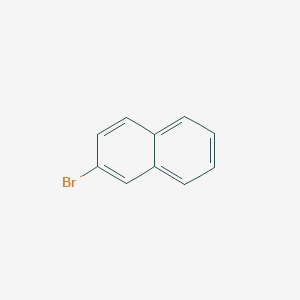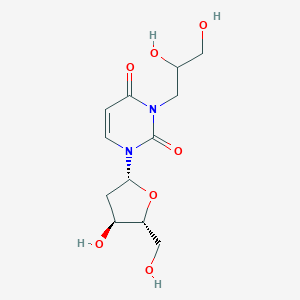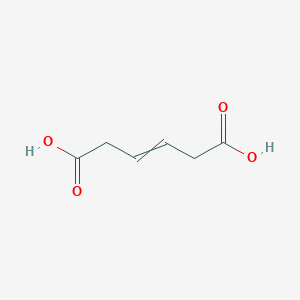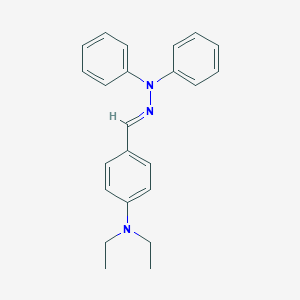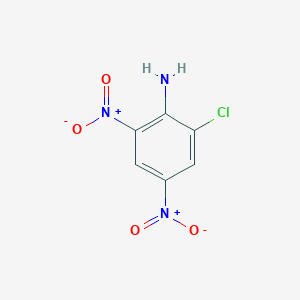
7-Benzyl-1,4,6-androstatriene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,4,6-androstatriene-3,17-dione, commonly known as BZP, is a synthetic compound that belongs to the class of androstenedione steroids. BZP has been extensively studied for its potential as a research tool in the field of endocrinology.
Mecanismo De Acción
BZP acts by binding to the aromatase enzyme and inhibiting its activity. This results in a decrease in the conversion of androgens to estrogens. BZP also binds to the androgen receptor and activates its signaling pathway, leading to an increase in the synthesis of testosterone. The exact mechanism of action of BZP as a SARM is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
BZP has been shown to have various biochemical and physiological effects. It has been reported to increase the synthesis of testosterone in vitro and in vivo. BZP has also been shown to decrease the levels of estradiol, a form of estrogen, in vitro. In animal studies, BZP has been shown to increase muscle mass and strength. However, the effects of BZP on humans are not well studied, and its safety and efficacy as a therapeutic agent require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on the endocrine system can be studied in vitro and in vivo. BZP can also be used to study the mechanism of action of aromatase inhibitors and SARMs. However, BZP has several limitations as a research tool. Its effects on humans are not well studied, and its safety and efficacy as a therapeutic agent require further investigation. BZP is also a controlled substance in some countries, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for research on BZP. One area of research is the development of BZP analogs with improved potency and selectivity as aromatase inhibitors and SARMs. Another area of research is the investigation of the safety and efficacy of BZP as a therapeutic agent for the treatment of estrogen-dependent diseases and muscle wasting disorders. Further studies are also needed to understand the mechanism of action of BZP as a SARM and its effects on humans.
Conclusion:
In conclusion, BZP is a synthetic compound that has potential as a research tool in the field of endocrinology. It has been studied for its potential as an aromatase inhibitor, SARM, and prohormone for the synthesis of testosterone. BZP has various biochemical and physiological effects, including an increase in muscle mass and strength. However, its safety and efficacy as a therapeutic agent require further investigation. Future research on BZP should focus on the development of analogs with improved potency and selectivity, the investigation of its safety and efficacy as a therapeutic agent, and the understanding of its mechanism of action as a SARM.
Métodos De Síntesis
BZP can be synthesized through a multistep process involving the reaction of benzyl chloride with androstenedione. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to obtain the final compound. The purity and yield of BZP can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
BZP has been used as a research tool in various studies related to endocrinology. It has been shown to inhibit the activity of aromatase, an enzyme responsible for the conversion of androgens to estrogens. This property of BZP makes it a potential therapeutic agent for the treatment of estrogen-dependent diseases, such as breast cancer. BZP has also been studied for its potential as a selective androgen receptor modulator (SARM) and as a prohormone for the synthesis of testosterone.
Propiedades
Número CAS |
131802-66-9 |
|---|---|
Fórmula molecular |
C26H28O2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C26H28O2/c1-25-12-10-20(27)16-19(25)15-18(14-17-6-4-3-5-7-17)24-21-8-9-23(28)26(21,2)13-11-22(24)25/h3-7,10,12,15-16,21-22,24H,8-9,11,13-14H2,1-2H3/t21-,22-,24-,25-,26-/m0/s1 |
Clave InChI |
TZJKJQQPVWTQSG-AEFDYNLKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CC5=CC=CC=C5 |
SMILES |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CC5=CC=CC=C5 |
Sinónimos |
7-BATDO 7-benzyl-1,4,6-androstatriene-3,17-dione 7-benzylandrosta-1,4,6-triene-3,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




